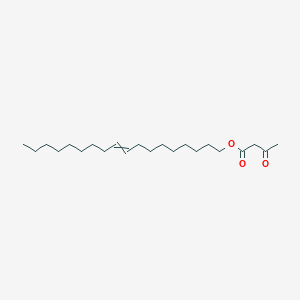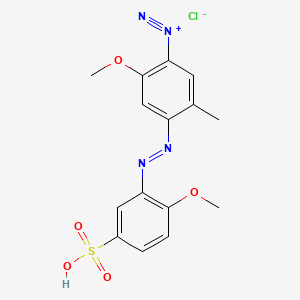![molecular formula C12H12N2O7 B14460920 N-[(4-Nitrophenyl)acetyl]-L-aspartic acid CAS No. 70539-45-6](/img/structure/B14460920.png)
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring with a nitro group and an acetyl group attached to an L-aspartic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)acetyl]-L-aspartic acid typically involves the reaction of 4-nitrophenylacetic acid with L-aspartic acid under specific conditions. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-nitrophenylacetic acid and the amino group of L-aspartic acid. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(4-Nitrophenyl)acetyl]-L-aspartic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. The pathways involved in its action include oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid can be compared with other similar compounds such as:
4-Nitrophenylacetic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
N-[(4-Nitrophenyl)acetyl]-L-glutamic acid: Similar structure but with a glutamic acid moiety instead of aspartic acid, leading to different biological activities.
4-Nitrophenylalanine: Contains a phenylalanine moiety and has distinct applications in peptide synthesis and enzyme studies.
Eigenschaften
CAS-Nummer |
70539-45-6 |
|---|---|
Molekularformel |
C12H12N2O7 |
Molekulargewicht |
296.23 g/mol |
IUPAC-Name |
(2S)-2-[[2-(4-nitrophenyl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H12N2O7/c15-10(13-9(12(18)19)6-11(16)17)5-7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,15)(H,16,17)(H,18,19)/t9-/m0/s1 |
InChI-Schlüssel |
YRONLHYSTHKATF-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


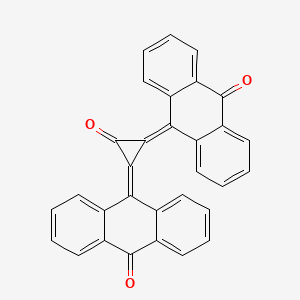
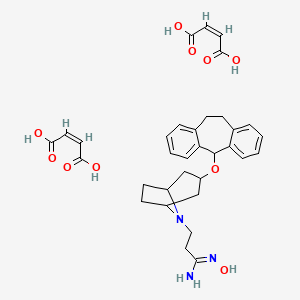


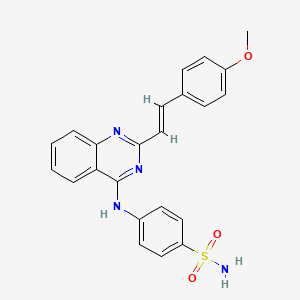
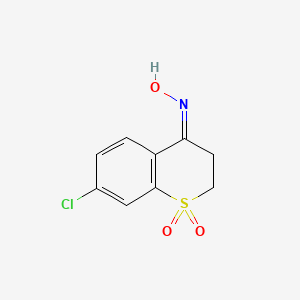
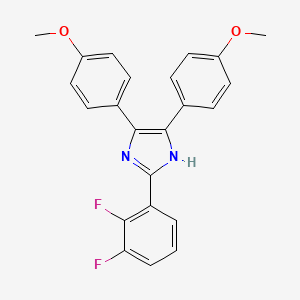
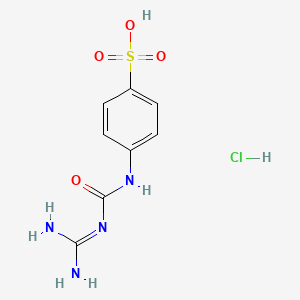
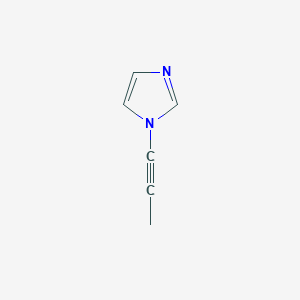
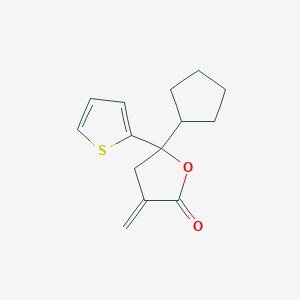

![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
